molecular formula C10H14ClF2NO B2538099 2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride CAS No. 1783988-04-4

2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride

Cat. No. B2538099
CAS RN: 1783988-04-4
M. Wt: 237.67
InChI Key: ZIQRTADVNUAERV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amine derivatives can involve catalytic dehydrative condensation between carboxylic acids and amines. Paper describes the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for such reactions, which could potentially be applied to the synthesis of "2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride" by choosing appropriate starting materials. The ortho-substituent on the boronic acid is crucial for preventing amine coordination, which accelerates amidation, a reaction potentially relevant to the synthesis of the target compound.

Molecular Structure Analysis

The conformational analysis of related compounds is discussed in paper , where the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives are reported. These studies, which include X-ray diffraction analysis, provide insights into the conformational preferences of similar amines and their hydrochloride salts. The molecular structure of "this compound" could be inferred to have similar conformational characteristics based on these analogs.

Chemical Reactions Analysis

The reactivity of primary amines with various reagents is explored in papers and . Paper introduces a fluorogenic reagent for the analysis of primary amines, which could be applicable to the study of the reactivity of "this compound". Paper discusses the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for primary amines, which could also be relevant for the derivatization and subsequent analysis of the target compound.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of "this compound", they do provide methodologies that could be used to analyze such properties. For instance, the stability of fluorescent derivatives of primary amines in acidic and basic solutions, as mentioned in paper , could be indicative of the stability of the target compound under similar conditions. The gas chromatographic properties and sensitivity of detection of amine derivatives, as described in paper , could suggest that "this compound" would also have favorable properties for such analyses.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12;/h3-6,9H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQZOFQMBRZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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